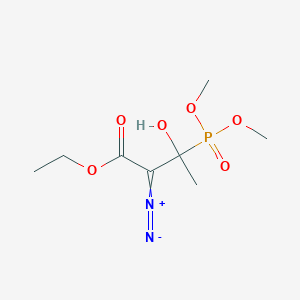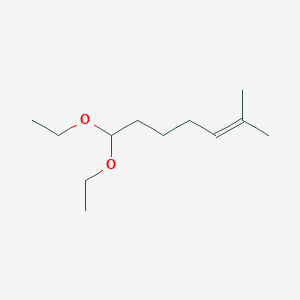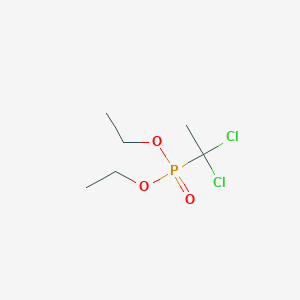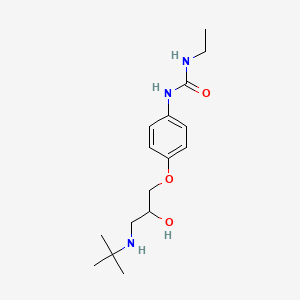
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypropoxy group, and an ethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)aniline with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield ketones, while nitration of the aromatic ring can produce nitro derivatives.
科学研究应用
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea exerts its effects involves interactions with specific molecular targets. The hydroxypropoxy group may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s hydrophobicity and its ability to cross cell membranes. The ethylurea moiety may participate in hydrogen bonding with biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
- N-(4-(1,1-Dimethylethyl)phenyl)methyl-3-pyridine-1-oxide sulfonamide
- Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
38649-69-3 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC 名称 |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-ethylurea |
InChI |
InChI=1S/C16H27N3O3/c1-5-17-15(21)19-12-6-8-14(9-7-12)22-11-13(20)10-18-16(2,3)4/h6-9,13,18,20H,5,10-11H2,1-4H3,(H2,17,19,21) |
InChI 键 |
ZGESGEQWQQQWGH-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


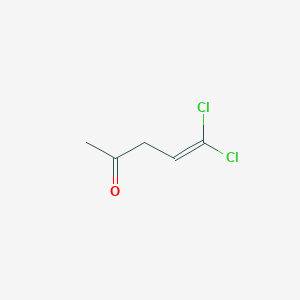

![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)


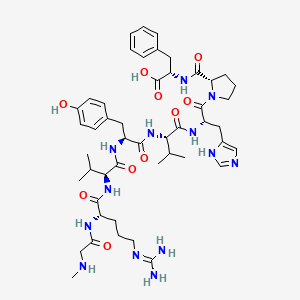


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

